molecular formula C21H21N3O4S B2597293 Methyl 3-(4-ethoxyphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251584-80-1

Methyl 3-(4-ethoxyphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2597293
CAS No.: 1251584-80-1
M. Wt: 411.48
InChI Key: IQRANCUAEAVNOI-UHFFFAOYSA-N
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Description

Methyl 3-(4-ethoxyphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline core, a thiazolidine ring, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-ethoxyphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide, followed by cyclization.

    Introduction of the Thiazolidine Ring: The thiazolidine ring is introduced through the reaction of the quinazoline derivative with a thioamide in the presence of a suitable catalyst.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached via a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-ethoxyphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ethoxyphenyl halide with nucleophiles in the presence of a base.

Major Products

    Oxidation: Quinazoline N-oxide derivatives.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted ethoxyphenyl derivatives.

Scientific Research Applications

Methyl 3-(4-ethoxyphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Pharmacology: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Biochemistry: The compound is used in studies to understand the interaction of quinazoline derivatives with biological macromolecules.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(4-ethoxyphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cancer cell growth or the reduction of inflammation. The exact molecular pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-methoxyphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate
  • Methyl 3-(4-chlorophenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate
  • Methyl 3-(4-fluorophenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate

Uniqueness

Methyl 3-(4-ethoxyphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate is unique due to the presence of the ethoxy group, which can influence its pharmacokinetic properties and biological activity. This structural variation can lead to differences in solubility, bioavailability, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

methyl 3-(4-ethoxyphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-3-28-16-7-5-15(6-8-16)24-19(25)17-9-4-14(20(26)27-2)12-18(17)22-21(24)23-10-11-29-13-23/h4-9,12H,3,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRANCUAEAVNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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